molecular formula C13H26N2O3 B8443439 tert-Butyl 4-{[(2-hydroxyethyl)amino]methyl}piperidine-1-carboxylate

tert-Butyl 4-{[(2-hydroxyethyl)amino]methyl}piperidine-1-carboxylate

Cat. No. B8443439
M. Wt: 258.36 g/mol
InChI Key: BWRMWIACUHWJRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 4-{[(2-hydroxyethyl)amino]methyl}piperidine-1-carboxylate is a useful research compound. Its molecular formula is C13H26N2O3 and its molecular weight is 258.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl 4-{[(2-hydroxyethyl)amino]methyl}piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 4-{[(2-hydroxyethyl)amino]methyl}piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

tert-Butyl 4-{[(2-hydroxyethyl)amino]methyl}piperidine-1-carboxylate

Molecular Formula

C13H26N2O3

Molecular Weight

258.36 g/mol

IUPAC Name

tert-butyl 4-[(2-hydroxyethylamino)methyl]piperidine-1-carboxylate

InChI

InChI=1S/C13H26N2O3/c1-13(2,3)18-12(17)15-7-4-11(5-8-15)10-14-6-9-16/h11,14,16H,4-10H2,1-3H3

InChI Key

BWRMWIACUHWJRR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CNCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate (4.3 g) was dissolved in dichloromethane (50 ml) and pyridinium chlorochromate (6.46 g) was added. The reaction was stirred for 2 hours and filtered through a thin bed of silica eluting with ethyl acetate/hexane (⅓). The resulting aldehyde was dissolved in ethanol (20 mL) and ethanolamine (2.44 g) was added along with 10% palladium (Pd) on Carbon (100 mg). The reaction mixture was hydrogenated at 2.5 bar for 24 hours, filtered and concentrated. The residue was dissolved in methanol and passed through a SCX cartridge eluting with methanol. The product was eluted with 7N ammonia in methanol to afford the sub-titled compound (4.2 g) as an oil.
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
6.46 g
Type
reactant
Reaction Step Two

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